Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate
Description
Properties
IUPAC Name |
ethyl 3-(7-ethoxy-7-oxoheptoxy)-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-4-23-18(20)10-8-6-7-9-13-25-17-14-15(19(21)24-5-2)11-12-16(17)22-3/h11-12,14H,4-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPSFOJVQGZGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCOC1=C(C=CC(=C1)C(=O)OCC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669482 | |
| Record name | Ethyl 3-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012057-22-5 | |
| Record name | Ethyl 3-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
Step 1: Preparation of the substituted benzoate ester
Starting from 3-hydroxy-4-methoxybenzoic acid or its derivatives, the ethyl ester is formed by standard esterification methods using ethanol and acid catalysts or via acid chloride intermediates.Step 2: Etherification with a 7-ethoxy-7-oxoheptyl moiety
The key step involves the formation of the ether bond at the 3-position of the benzoate ring. This is typically achieved by nucleophilic substitution of the phenolic hydroxyl group with a suitable 7-ethoxy-7-oxoheptyl halide or tosylate derivative.Step 3: Introduction or preservation of the keto and ethoxy groups on the heptyl chain
The keto group is generally introduced by oxidation of a primary or secondary alcohol precursor on the heptyl chain, while the ethoxy group is introduced by alkylation or transetherification reactions.
Detailed Reaction Conditions and Catalysts
- Typically performed under reflux in ethanol with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Alternatively, acid chlorides can be prepared from the benzoic acid derivative using thionyl chloride or oxalyl chloride, followed by reaction with ethanol to give the ethyl ester.
- The phenol group at position 3 is deprotonated using a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The alkyl halide or tosylate (7-ethoxy-7-oxoheptyl derivative) is then added to the reaction mixture to undergo nucleophilic substitution, forming the ether linkage.
Oxidation and Functional Group Introduction:
- The keto group on the heptyl chain can be introduced by oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC), Dess–Martin periodinane, or Swern oxidation under mild conditions to avoid side reactions.
- The ethoxy group is introduced by alkylation of a hydroxy group with ethyl halides or via transetherification in the presence of acid catalysts.
Photochemical and Catalytic Methods (Advanced Approaches)
Recent research in photoredox catalysis and hydrogen-atom transfer (HAT) catalysis offers alternative routes for functionalizing alcohols and ethers under mild conditions, which could be adapted for the synthesis of complex esters like ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate.
- Photoredox Catalysis:
Utilizes visible light and photocatalysts such as iridium or acridinium complexes to activate C–H bonds adjacent to oxygen, enabling selective α-C–H aminoalkylation or alkoxylation under mild conditions. This method can facilitate the formation of ether linkages or the introduction of oxygenated functionalities on alkyl chains. - Hydrogen-Atom Transfer Catalysis:
HAT catalysts can abstract hydrogen atoms selectively to generate radicals that undergo subsequent coupling or functionalization, useful for late-stage modification of alkyl chains.
These methods require careful screening of catalysts, solvents, and reaction times to optimize yield and selectivity, as documented in recent photochemical synthesis studies.
Data Table: Typical Reaction Conditions for Preparation
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Esterification | 3-hydroxy-4-methoxybenzoic acid + EtOH + H2SO4 | Ethanol | Reflux (~78 °C) | 4–8 hours | Acid catalyst promotes ester formation |
| Etherification | 7-ethoxy-7-oxoheptyl bromide + K2CO3 | DMF or DMSO | 50–80 °C | 6–12 hours | Base deprotonates phenol for substitution |
| Oxidation (if needed) | PCC or Dess–Martin periodinane | CH2Cl2 or DCM | 0 °C to RT | 1–3 hours | Mild oxidation to form keto group |
| Photoredox Catalysis (alternative) | Photocatalyst (Ir or Mes-Acr+) + Blue LED | MeCN or DMSO | 25 °C | 12–24 hours | Enables mild functionalization |
Research Findings and Optimization Notes
- Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity of phenolate ions, improving etherification yields.
- Base Selection: Potassium carbonate is preferred for mild conditions; sodium hydride provides stronger deprotonation but requires careful handling.
- Temperature Control: Moderate heating (50–80 °C) balances reaction rate and side reaction suppression.
- Catalyst Screening: Photoredox catalysts like Ir[dF(CF3)ppy]2(dtbpy)PF6 have been shown to facilitate selective C–H functionalization in related systems, offering potential for more efficient synthesis routes.
- Purification: Flash chromatography on neutral silica gel and preparative TLC are effective for isolating the target ester with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds or esters.
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may act as an anti-inflammatory or analgesic compound, making it a candidate for drug development targeting pain management and inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study conducted on the compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like arthritis and other inflammatory disorders .
Agricultural Chemistry
The compound's properties may also lend themselves to applications in agricultural chemistry, particularly as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop effective agrochemicals that target specific pests or diseases without harming non-target organisms.
Case Study: Pesticidal Efficacy
Research has shown that derivatives of ethyl benzoates exhibit potent insecticidal activity against common agricultural pests. This compound could potentially be modified for enhanced efficacy in pest control applications .
Material Science
In material science, this compound can be utilized as a building block for synthesizing polymers or other materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Case Study: Polymer Synthesis
Recent investigations into polymer composites incorporating ethyl benzoates have revealed improvements in mechanical properties and thermal resistance, indicating potential applications in the development of advanced materials for various industrial uses .
Mechanism of Action
The mechanism of action of Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The aromatic ring and aliphatic chain contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
a. Ethyl 2-amino-5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxybenzoate (C₁₉H₂₉NO₆)
- Differences: Amino group at position 2 vs. unsubstituted position in the target compound. Substituent at position 5 vs. position 3.
b. Ethyl5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate (C₁₉H₂₇NO₈)
- Differences: Nitro group at position 2 vs.
c. Methyl (E)-3-(3-ethoxy-3-oxopropenyl)-4-methoxybenzoate (C₁₄H₁₆O₅)
- Differences :
- Shorter substituent (propenyl vs. heptyl chain).
- Methyl ester vs. ethyl ester.
- Impact : The shorter chain decreases lipophilicity (lower logP), while the methyl ester may alter hydrolysis rates in vivo.
Chromen- and Quinazolin-Based Derivatives
a. Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (C₂₈H₂₄O₈)
- Differences :
- Chromen ring system vs. simple benzoate backbone.
- Additional 4-oxo and methyl groups.
- Impact : The chromen core introduces rigidity and planar geometry, which could enhance π-π stacking interactions in biological targets.
b. Ethyl7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate (C₁₈H₂₄N₂O₅)
- Differences: Quinazolinone moiety vs. benzoate. Heptanoate chain vs. heptyl ether.
Physicochemical Properties and Structure-Activity Relationships (SAR)
Molecular Weight and Lipophilicity
Key Observations :
- Longer chains (e.g., heptyl) increase molecular weight and logP, enhancing membrane permeability but reducing aqueous solubility.
- Nitro and amino groups modulate logP and electronic properties, impacting drug-likeness.
Biological Activity
Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate, with the molecular formula and CAS number 1012057-22-5, is a compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an ethoxy group and a methoxybenzoate moiety, which may contribute to its biological activity. The molecular weight is approximately 352.42 g/mol, indicating a relatively moderate size that may facilitate cellular uptake.
| Property | Value |
|---|---|
| Molecular Formula | C19H28O6 |
| Molecular Weight | 352.42 g/mol |
| CAS Number | 1012057-22-5 |
| Purity | ≥ 95% |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Antioxidant Activity
The compound has also shown promising antioxidant properties. In assays measuring free radical scavenging activity, this compound demonstrated a high capacity to neutralize reactive oxygen species (ROS). This suggests potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. In animal models, it reduced levels of pro-inflammatory cytokines and inhibited the activation of nuclear factor kappa B (NF-kB), suggesting a role in managing inflammatory conditions.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Antioxidant | High free radical scavenging capacity |
| Anti-inflammatory | Reduced pro-inflammatory cytokines |
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Applied Microbiology found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that the compound could be developed as a natural preservative in food products .
- Oxidative Stress Research : In a study examining oxidative stress in diabetic rats, treatment with this compound significantly reduced markers of oxidative damage compared to control groups, suggesting protective effects against diabetes-induced oxidative stress .
- Inflammation Study : Another research article highlighted its ability to reduce inflammation in a carrageenan-induced paw edema model in rats. The results showed a significant decrease in paw swelling after administration of the compound, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the key synthetic routes for Ethyl 3-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate?
The compound can be synthesized via multi-step organic reactions. A common approach involves:
Alkylation : Reacting a phenolic precursor (e.g., 4-methoxybenzoic acid derivative) with an alkylating agent (e.g., ethyl bromide) under high-temperature autoclave conditions (~150°C) to introduce ethoxy groups .
Esterification : Coupling the intermediate with a heptyl chain bearing an ethoxycarbonyl group using carbodiimide-based coupling agents or acid catalysis.
Purification : Column chromatography or recrystallization to isolate the final product.
Methodological Tip: Monitor reaction progress using TLC or HPLC to ensure complete conversion at each step.
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on aromatic rings (δ 6.8–7.5 ppm), ester groups (δ 4.1–4.3 ppm for –OCH₂CH₃), and methoxy substituents (δ 3.8–3.9 ppm).
- ¹³C NMR : Confirms carbonyl carbons (δ 165–170 ppm for esters) and quaternary aromatic carbons.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₂₈O₈ would show [M+H]⁺ at m/z 420.1785).
- IR Spectroscopy : Detects ester C=O stretches (~1720 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis. Store at 2–8°C in a dry, ventilated environment away from light .
- Handling Precautions : Use glove boxes for hygroscopic intermediates and avoid prolonged exposure to humid conditions.
Advanced Research Questions
Q. How can the cyanation step in synthesis be optimized to reduce by-products?
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NaCN reactivity in biphasic systems (water/dichloromethane) .
- Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation.
- Workup Strategy : Quench excess cyanide with FeSO₄ to minimize toxicity risks.
Q. What experimental designs are suitable for studying the hydrolysis kinetics of ester groups?
- pH-Dependent Studies :
- Prepare buffered solutions (pH 1–13) and monitor hydrolysis via HPLC at timed intervals.
- Use pseudo-first-order kinetics to calculate rate constants (k).
- Temperature Effects : Perform Arrhenius analysis (e.g., 25–60°C) to determine activation energy (Eₐ).
- Data Interpretation : Compare degradation profiles to identify labile functional groups (e.g., 7-oxoheptyl vs. methoxy esters) .
Q. How does the 7-ethoxy-7-oxoheptyl substituent influence solubility and reactivity compared to simpler analogs?
- Solubility : The elongated hydrophobic chain reduces aqueous solubility but enhances lipid membrane permeability (logP ~3.5 vs. ~1.8 for ethyl 4-methoxybenzoate) .
- Reactivity : The β-ketoester group (7-oxoheptyl) increases susceptibility to nucleophilic attack, requiring careful handling during synthesis.
Q. How can conflicting data on melting points from different sources be resolved?
- Purity Assessment : Use differential scanning calorimetry (DSC) to measure melting points and detect impurities.
- Recrystallization : Compare melting points after purification via solvent pairs (e.g., ethanol/water).
- Cross-Validation : Cross-reference with XRD data to confirm crystalline structure consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
